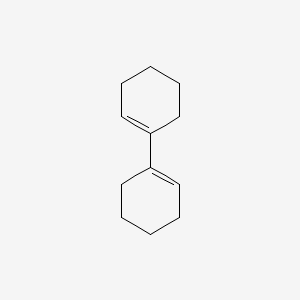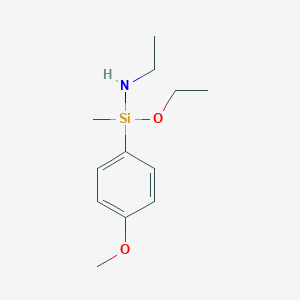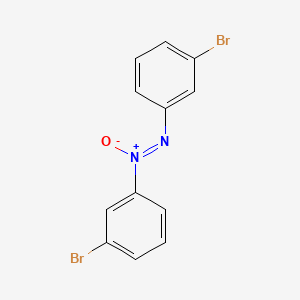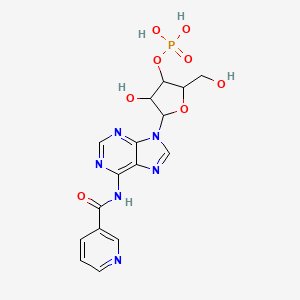
Methyl 6-hydroxy-4-methoxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-hydroxy-4-methoxypicolinate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of picolinic acid and is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-4-methoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4-methoxypicolinic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .
化学反応の分析
Types of Reactions
Methyl 6-hydroxy-4-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
Methyl 6-hydroxy-4-methoxypicolinate has a wide range of applications in scientific research:
作用機序
The mechanism by which methyl 6-hydroxy-4-methoxypicolinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes
類似化合物との比較
Similar Compounds
Methyl 6-methoxypicolinate: Similar in structure but lacks the hydroxyl group at the 6-position.
Methyl 4-methoxypicolinate: Similar but with the methoxy group at the 4-position.
2-Hydroxy-4-methylquinoline: Another related compound with a different ring structure.
Uniqueness
Methyl 6-hydroxy-4-methoxypicolinate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
methyl 4-methoxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(8(11)13-2)9-7(10)4-5/h3-4H,1-2H3,(H,9,10) |
InChIキー |
FKDCVMMHCQVXCN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)NC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)


![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)


